1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride
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Overview
Description
1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride typically involves the reaction of thiadiazole derivatives with appropriate amines. One common method involves the reaction of 1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic properties .
Comparison with Similar Compounds
1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride can be compared with other thiadiazole derivatives, such as:
1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride: This compound has similar structural features but differs in the position and type of substituents, which can affect its reactivity and biological activity.
1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride: Another related compound with a thiazole ring instead of a thiadiazole ring, showing different chemical and biological properties.
Properties
Molecular Formula |
C3H6ClN3S |
---|---|
Molecular Weight |
151.62 g/mol |
IUPAC Name |
1,2,4-thiadiazol-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-3-5-2-7-6-3;/h2H,1,4H2;1H |
InChI Key |
XUTHTYLELWNVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NS1)CN.Cl |
Origin of Product |
United States |
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